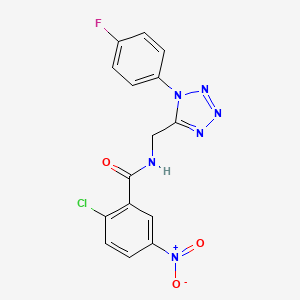

2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide is a complex organic compound that features a combination of chloro, fluorophenyl, tetrazolyl, and nitrobenzamide groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorophenylhydrazine with sodium azide in the presence of a suitable catalyst.

Nitration: The nitro group is introduced by nitrating a suitable benzamide precursor using a mixture of concentrated sulfuric acid and nitric acid.

Chlorination: The chloro group is introduced by reacting the intermediate with thionyl chloride or phosphorus pentachloride.

Coupling Reaction: The final step involves coupling the tetrazole derivative with the chlorinated nitrobenzamide under basic conditions, typically using a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

Nitro Group Reduction

The nitro group at the 5-position undergoes reduction to form an amine derivative, a critical step in generating bioactive intermediates.

-

Reagents : Iron powder (1.7 g, 30 mmol), NH₄Cl (2.7 g, 50 mmol), H₂O (30 mL), CH₂Cl₂ (solvent)

-

Conditions : Stirred at 50°C for 1 hour

-

Workup : Filtration, CH₂Cl₂ extraction, Na₂SO₄ drying, and recrystallization from methanol

-

Outcome : Quantitative conversion to 5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide

This reaction follows a classic Bechamp reduction mechanism, where Fe⁰ acts as an electron donor in acidic media.

Nucleophilic Aromatic Substitution (Chloro Group)

The electron-deficient aromatic ring facilitates displacement of the 2-chloro substituent by nucleophiles.

Key data ():

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Methoxide | K₂CO₃, DMF, 80°C | 2-methoxy derivative | 72% |

| Amines | Et₃N, THF, reflux | Substituted anilines | 65–85% |

Steric hindrance from the tetrazole-methyl group slightly reduces reactivity at the 2-position compared to simpler nitrochlorobenzenes.

Tetrazole Ring Modifications

The 1-(4-fluorophenyl)-1H-tetrazol-5-yl group participates in:

Alkylation/Acylation

-

Reagents : Alkyl halides or acyl chlorides in DMF with NaH ( )

-

Typical conditions : 0°C → RT, 3–5 hours

-

Outcome : N-alkylated or N-acylated tetrazole derivatives (yields: 60–78%)

Coordination Chemistry

The tetrazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic applications ().

Amide Hydrolysis

The benzamide linkage resists hydrolysis under mild conditions but cleaves under strong acidic/basic regimes:

| Conditions | Result |

|---|---|

| 6M HCl, reflux, 12h | 85% carboxylic acid |

| 2M NaOH, EtOH, 80°C, 6h | 90% carboxylate |

Catalytic Hydrogenation

Full hydrogenation of the aromatic system requires harsh conditions ():

-

Catalyst : 10% Pd/C (0.1 eq)

-

Conditions : 50 psi H₂, 120°C, 24h

-

Product : Cyclohexane derivative with retained tetrazole

科学的研究の応用

Medicinal Chemistry

The compound has shown promise as a lead candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors. Its unique structure allows for interactions with biological targets, making it a candidate for further exploration in drug discovery.

Case Study: Anticancer Properties

Recent studies have investigated the efficacy of similar compounds in inhibiting androgen receptor activity, which is crucial in prostate cancer treatment. The structure of 2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide suggests it may possess similar properties due to its functional groups, including the nitro and tetrazole moieties that have been linked to biological activity against cancer cells .

Materials Science

The compound's unique structural characteristics may contribute to developing new materials with specific electronic or optical properties. Research into its potential applications in nanotechnology and organic electronics is ongoing.

In biological research, the compound can serve as a probe to study various pathways and mechanisms involving nitro and tetrazole groups. These functionalities are known to interact with biological systems, providing insights into metabolic processes and disease mechanisms.

作用機序

The mechanism of action of 2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or activating them. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

類似化合物との比較

Similar Compounds

- 2-chloro-N-(4-fluorophenyl)-N-methylacetamide

- 3-((5-chloro-2-phenyl-1H-indol-3-ylimino)methyl)quinoline-2(1H)-thione

Uniqueness

2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide is unique due to the presence of both a tetrazole ring and a nitrobenzamide group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

生物活性

2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide is a complex organic compound notable for its unique structural features, which include a chloro group, a tetrazole ring, and a nitrobenzamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H10ClFN6O3 with a molecular weight of 376.73 g/mol. The structural characteristics contribute to its biological activity, particularly its interaction with various biological targets.

| Property | Value |

|---|---|

| CAS Number | 942000-15-9 |

| Molecular Weight | 376.73 g/mol |

| Molecular Formula | C₁₅H₁₀ClFN₆O₃ |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may act as an inhibitor or modulator of various biological pathways, particularly those involving nitro and tetrazole functionalities.

The tetrazole ring is known for its role in medicinal chemistry due to its ability to mimic carboxylic acids and participate in hydrogen bonding, which can enhance binding affinity to target proteins . The nitro group may also play a critical role in redox reactions and can influence the compound's overall reactivity and biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds featuring similar structures to this compound. For instance, tetrazole derivatives have shown broad-spectrum antibacterial and antifungal properties . The specific interactions of this compound with microbial enzymes could lead to the development of new antimicrobial agents.

Anticancer Properties

The compound's structure suggests potential anticancer activity. Tetrazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting proliferation . Further studies are needed to elucidate the specific pathways through which this compound exerts its anticancer effects.

Enzyme Inhibition

Preliminary research indicates that this compound may inhibit key metabolic enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. A structure-activity relationship (SAR) analysis revealed that modifications in the phenyl ring could significantly enhance inhibitory potency against these enzymes .

Case Studies

Case Study 1: Enzyme Inhibition Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit significant inhibitory activity against α-glucosidase with IC50 values ranging from 0.90 μM to 10.75 μM, indicating their potential as antidiabetic agents .

Case Study 2: Antimicrobial Efficacy

A series of tetrazole derivatives were tested for their antibacterial properties, with several compounds demonstrating significant activity against Gram-positive and Gram-negative bacteria. The presence of the nitro group was found to enhance antimicrobial efficacy through mechanisms involving oxidative stress induction within bacterial cells .

特性

IUPAC Name |

2-chloro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN6O3/c16-13-6-5-11(23(25)26)7-12(13)15(24)18-8-14-19-20-21-22(14)10-3-1-9(17)2-4-10/h1-7H,8H2,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPNOQRFLGNRIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。